molecular formula C18H18 B1625777 1,2,3,4,5,6-Hexahydrochrysene CAS No. 2091-91-0

1,2,3,4,5,6-Hexahydrochrysene

Cat. No. B1625777
CAS RN: 2091-91-0
M. Wt: 234.3 g/mol
InChI Key: NPPXRCVNWBUFCO-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexahydrochrysene is a chemical compound . It’s used for industrial and scientific research . The CAS number for this compound is 2091-91-0 .

Scientific Research Applications

Gasoline Blending Components

1,2,3,4,5,6-Hexahydrochrysene has potential applications in the production of gasoline blending components. Research shows that isoparaffin fractions with low carbon numbers, such as those derived from hexahydrochrysene, are essential for creating environmentally friendly and human biologically favorable engine gasolines. These components can lead to a higher yield and increased octane number in gasoline blends (Hancsók, Magyar, Szoboszlai, & Kalló, 2005).

Fullerenes Chemistry

1,2,3,4,5,6-Hexahydrochrysene plays a role in fullerenes chemistry. A study achieved complete saturation of a single six-membered ring on fullerene C60 using a 1,2,3,4,5,6-hexaadduct. This research provides insights into the possibilities of opening pathways for fullerenes, contributing to advancements in this field (Chuang, Clemente, Khan, Houk, & Rubin, 2006).

Synthesis of Poly Heterocyclic Compounds

Another application is in the synthesis of poly heterocyclic compounds. A study demonstrated a simple and efficient synthesis of a hexahydrochrysene derivative, highlighting the use of both conventional and green methodologies. This development is significant in the field of organic chemistry and the synthesis of complex molecular structures (Kaur, 2017).

Cobalt-Catalyzed Reactions

1,2,3,4,5,6-Hexahydrochrysene derivatives have been used in cobalt-catalyzed reactions. Research into 1,3,5-hexatriene derivatives demonstrated their applicability in cobalt-catalyzed transformations, such as Diels-Alder reactions with alkynes. This shows the compound's utility in facilitating regioselective transformations and producing cyclic derivatives (Schmidt & Hilt, 2013).

Safety And Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . In case of a fire, use dry chemical, carbon dioxide or alcohol-resistant foam to extinguish .

properties

IUPAC Name

1,2,3,4,5,6-hexahydrochrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1,3,5,7,10,12H,2,4,6,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPXRCVNWBUFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497643
Record name 1,2,3,4,5,6-Hexahydrochrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,5,6-Hexahydrochrysene

CAS RN

2091-91-0
Record name 1,2,3,4,5,6-Hexahydrochrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5,6-Hexahydrochrysene
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1,2,3,4,5,6-Hexahydrochrysene
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1,2,3,4,5,6-Hexahydrochrysene
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1,2,3,4,5,6-Hexahydrochrysene
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1,2,3,4,5,6-Hexahydrochrysene
Reactant of Route 6
1,2,3,4,5,6-Hexahydrochrysene

Citations

For This Compound
37
Citations
HC Chen, Q Xia, SH Cherng, S Chen, CC Lai… - International journal of …, 2007 - mdpi.com
Polycyclic aromatic hydrocarbons (PAHs) are widespread genotoxic environmental pollutants. We have recently demonstrated that photoirradiation of PAHs leads to cytotoxicity, DNA …
Number of citations: 10 www.mdpi.com
PP Fu, RG Harvey - The Journal of Organic Chemistry, 1979 - ACS Publications
Synthesis of the 1, 2-and 3, 4-trans dihydro diols (la and 2a) of chrysene and the corresponding anti isomeric diol epoxides (3a and 4) is described. Synthesis of both la and 2a is …
Number of citations: 34 pubs.acs.org
S Amin, SS Hecht, E LaVoie… - Journal of Medicinal …, 1979 - ACS Publications
A series of compounds structurally relatedto the carcinogen and mutagen 5-methylchrysene (1) was synthesized and tested for mutagenicity toward S. typhimurium 100. The …
Number of citations: 29 pubs.acs.org
Y Nakatsuji, T Kubo, M Nomura… - Bulletin of the Chemical …, 1978 - journal.csj.jp
The hydrocracking of phenanthrene, anthracene, pyrene, chrysene, and fluoranthene over molten salt catalysts at 400 C in the batch autoclave systems was examined. The products …
Number of citations: 52 www.journal.csj.jp
PM Mishra - Computational and Theoretical Chemistry, 2015 - Elsevier
Quantities like adiabatic electron affinity (AEA), electron density distribution and geometry based aromaticity index are calculated for a set of polycyclic aromatic hydrocarbon (PAH) …
Number of citations: 8 www.sciencedirect.com
M RosaleenáMcGuckin… - Journal of the Chemical …, 1990 - pubs.rsc.org
A three-step synthetic route to the diarene oxides 5,6;10,11-diepoxy-5,6,10,11-tetrahydrobenz[a]anthracene 18, 5,6;8,9-diepoxy-5,6,8,9-tetrahydrobenz[a]anthracene 22, 3,4;5,6-diepoxy…
Number of citations: 7 pubs.rsc.org
H Lee, RG Harvey - The Journal of Organic Chemistry, 1988 - ACS Publications
2, 3-Dichloro-5, 6-dicyano-l, 4-benzoquinone (DDQ) in aqueous media was shown in a prior study to be a useful reagent for the oxidation of arylalkanes to yield aryl ketones and …
Number of citations: 73 pubs.acs.org
PP Fu, RG Harvey - Chemical Reviews, 1978 - ACS Publications
Dehydrogenation reactions are of broad synthetic utility. By definition, dehydrogenation involves removal of one or more pairs of hydrogen atoms to provide an unsaturated bond or …
Number of citations: 402 pubs.acs.org
TT Bovkun, M Grayevsky, Y Sasson, J Blum - Journal of Molecular Catalysis …, 2007 - Elsevier
Carcinogenic aromatic nitro-compounds are hydrogenated at 80–140C in the presence of a silica sol–gel entrapped combined palladium-[Rh(cod)Cl] 2 catalyst to give hydroaromatic …
Number of citations: 20 www.sciencedirect.com
M Yalpani, R Köster - Chemische Berichte, 1990 - Wiley Online Library
Reduktion kondensierter Arene mit ‐Boranen. – Partielle Hydrierung: Anthracen bis Coronen Tetrapropyldiboran(6) (TPDB) katalysiert die Hydrierung polycyclisher Arene [z. B. …

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